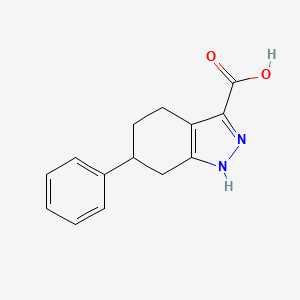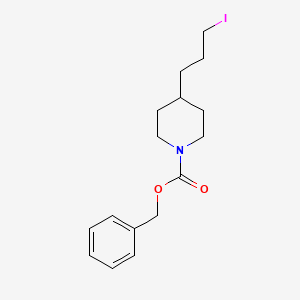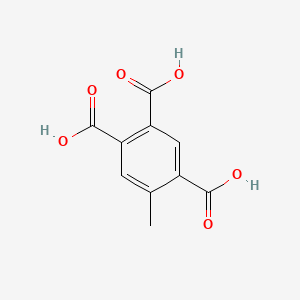
5-Methyltrimellitic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Methyltrimellitic acid can be synthesized through several methods. One common approach involves the oxidation of 5-methyl-1,2,4-trimethylbenzene using strong oxidizing agents such as potassium permanganate or nitric acid. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic oxidation of 5-methyl-1,2,4-trimethylbenzene. This process can be carried out in the presence of catalysts such as vanadium pentoxide (V2O5) or cobalt acetate. The reaction is conducted at elevated temperatures and pressures to enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyltrimellitic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form compounds such as 5-methyl-1,2,4-benzenetricarboxylic anhydride.
Reduction: Reduction reactions can convert it into corresponding alcohols or aldehydes.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alcohols or amines in the presence of dehydrating agents like thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: 5-Methyl-1,2,4-benzenetricarboxylic anhydride.
Reduction: 5-Methyl-1,2,4-benzenetricarboxylic alcohol or aldehyde.
Substitution: Esters, amides, or other derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
5-Methyltrimellitic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the production of drugs and therapeutic agents.
Industry: It is utilized in the manufacture of resins, coatings, and plasticizers due to its ability to enhance the properties of these materials.
Wirkmechanismus
The mechanism of action of 5-Methyltrimellitic acid involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. Its carboxylic acid groups can form hydrogen bonds and participate in acid-base reactions, influencing the reactivity and stability of the compound. The methyl group on the benzene ring can also affect the electronic properties and reactivity of the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimellitic acid: The parent compound without the methyl group.
Trimesic acid: A similar compound with three carboxylic acid groups on the benzene ring.
Hemimellitic acid: Another isomer with three carboxylic acid groups in different positions on the benzene ring.
Uniqueness
5-Methyltrimellitic acid is unique due to the presence of the methyl group, which can influence its chemical properties and reactivity. This structural difference can lead to variations in its behavior in chemical reactions and its applications in various fields.
Eigenschaften
CAS-Nummer |
34240-10-3 |
|---|---|
Molekularformel |
C10H8O6 |
Molekulargewicht |
224.17 g/mol |
IUPAC-Name |
5-methylbenzene-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C10H8O6/c1-4-2-6(9(13)14)7(10(15)16)3-5(4)8(11)12/h2-3H,1H3,(H,11,12)(H,13,14)(H,15,16) |
InChI-Schlüssel |
YMYIEXNGMOGPDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene](/img/structure/B13967949.png)
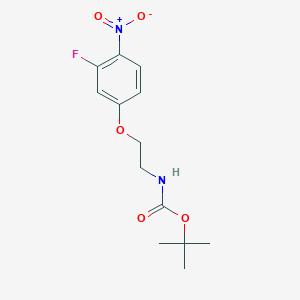
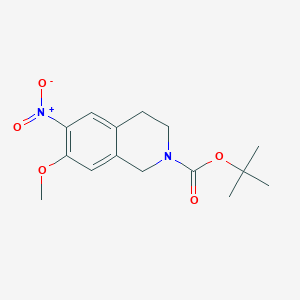
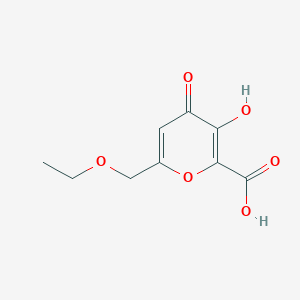
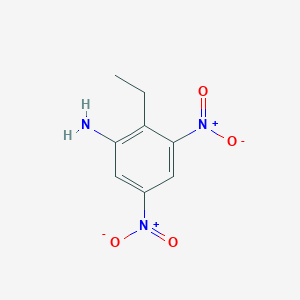

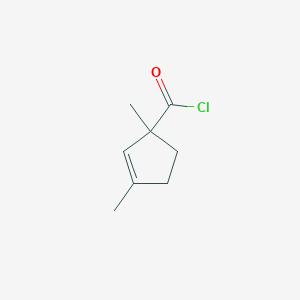
![Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate](/img/structure/B13968003.png)
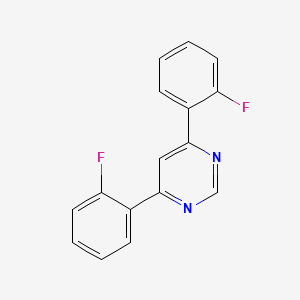
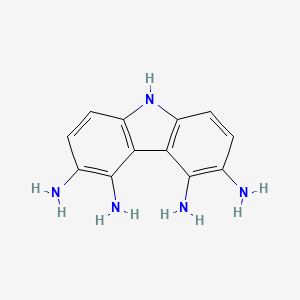
![Methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate](/img/structure/B13968015.png)

